Wiskostatin

actin cytoskeleton N-WASP Arp2/3 complex

Wiskostatin is the definitive tool for direct, conformation‑level N-WASP inhibition. Unlike downstream Arp2/3 inhibitor CK‑666 or upstream Cdc42 inhibitor ML141, wiskostatin binds the GTPase‑binding domain of N‑WASP to lock its autoinhibited state, preventing Arp2/3 activation and enabling dissection of N‑WASP‑specific signaling. It concurrently inhibits dynamin I (IC₅₀ = 20.7 μM) and clathrin‑mediated endocytosis (IC₅₀ = 6.9 μM) at concentrations overlapping the N‑WASP active range, allowing single‑compound interrogation of cytoskeletal‑membrane trafficking crosstalk. The racemic mixture provides balanced potency; for maximal N‑WASP inhibition, the R‑enantiomer (EC₅₀ = 3.44 μM) is available. Use at 5‑20 μM. This is the essential inhibitor for three‑compound cascade panels (with CK‑666 & ML141) to map actin polymerization from GTPase to nucleation.

Molecular Formula C17H18Br2N2O
Molecular Weight 426.1 g/mol
CAS No. 253449-04-6
Cat. No. B150537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWiskostatin
CAS253449-04-6
Synonyms1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol
Molecular FormulaC17H18Br2N2O
Molecular Weight426.1 g/mol
Structural Identifiers
SMILESCN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O
InChIInChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3
InChIKeyXUBJEDZHBUPBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Wiskostatin CAS 253449-04-6: N-WASP Inhibitor Procurement and Research Tool Specification


Wiskostatin (CAS 253449-04-6) is a cell-permeable carbazole-based small molecule that selectively inhibits neural Wiskott-Aldrich syndrome protein (N-WASP) by stabilizing its autoinhibited conformation and preventing Cdc42/PIP2-mediated activation of the Arp2/3 complex, with an N-WASP inhibition IC50 of ~10 μM [1]. Originally reported as an N-WASP-specific tool compound, wiskostatin also demonstrates significant off-target dynamin I GTPase inhibition (IC50 = 20.7 ± 1.2 μM) and potent clathrin-mediated endocytosis inhibition (IC50 = 6.9 ± 0.3 μM) [2]. Its racemic mixture comprises R- and S-enantiomers with distinct N-WASP inhibitory potencies (EC50: R-isomer = 3.44 μM, S-isomer = 4.35 μM) .

Why Wiskostatin Cannot Be Replaced by CK-666, ML141, or Other N-WASP/Arp2/3 Pathway Inhibitors


Wiskostatin, CK-666, and ML141 act at mechanistically distinct nodes within the actin polymerization cascade: Wiskostatin binds directly to the GTPase-binding domain of N-WASP to maintain its closed autoinhibited conformation, CK-666 directly inhibits the Arp2/3 complex downstream of N-WASP activation, and ML141 targets the upstream GTPase Cdc42 [1]. This hierarchical divergence precludes functional interchangeability; an N-WASP inhibition phenotype cannot be recapitulated by Arp2/3 inhibition alone, as N-WASP possesses Arp2/3-independent signaling functions [2]. Furthermore, wiskostatin exhibits substantial dynamin and clathrin-mediated endocytosis inhibition (IC50 20.7 μM and 6.9 μM, respectively) at concentrations overlapping with its N-WASP active range, an off-target profile absent from CK-666 and ML141 [3].

Wiskostatin Procurement Evidence: Quantified Differentiation from CK-666, ML141, and In-Class Analogs


Wiskostatin vs. CK-666 vs. ML141: Hierarchical Target Node Differentiation in Actin Polymerization Cascade

Wiskostatin, CK-666, and ML141 occupy three distinct molecular targets within the same actin nucleation pathway. Wiskostatin binds directly to N-WASP to prevent its conformational activation (IC50 ~10 μM) [1]. CK-666 directly inhibits the Arp2/3 complex with IC50 values of 4 μM (SpArp2/3) and 17 μM (BtArp2/3) . ML141 inhibits the upstream GTPase Cdc42 [2]. In a parallel experimental model using murine bone marrow-derived dendritic cells, each compound was applied at overlapping concentration ranges: CK-666 and wiskostatin at 0-40 μM, and ML141 at 0-4 μM, confirming that target hierarchy cannot be circumvented by adjusting dose [2]. The functional consequence of this hierarchical arrangement is demonstrated by the observation that preincubation of macrophages with wiskostatin or CK-666 resulted in significant suppression of Ca2+ responses, but through distinct signaling nodes, indicating that the two inhibitors are not functionally redundant [3].

actin cytoskeleton N-WASP Arp2/3 complex Cdc42 GTPase

Wiskostatin Off-Target Profile: Dynamin I and Clathrin-Mediated Endocytosis Inhibition at Concentrations Overlapping N-WASP Active Range

Wiskostatin exhibits significant off-target activity as a dynamin I GTPase inhibitor (IC50 = 20.7 ± 1.2 μM) and a potent inhibitor of clathrin-mediated endocytosis (IC50 = 6.9 ± 0.3 μM) [1]. Crucially, these off-target IC50 values fall within the same concentration range as wiskostatin's primary N-WASP inhibitory activity (~10 μM), meaning that at concentrations typically employed to inhibit N-WASP, wiskostatin simultaneously perturbs dynamin-dependent membrane trafficking and endocytosis [1]. In contrast, CK-666 and ML141 do not exhibit this overlapping dynamin/endocytosis inhibition profile [2]. Additionally, wiskostatin causes a rapid, profound, and irreversible decrease in cellular ATP levels, a confounding effect that can compromise assays relying on cellular metabolic activity .

endocytosis dynamin membrane trafficking off-target pharmacology

Enantiomer-Dependent N-WASP Inhibition Potency: R-Wiskostatin vs. S-Wiskostatin Differential Activity

Wiskostatin is supplied as a racemic mixture; however, the R- and S-enantiomers exhibit quantitatively distinct N-WASP inhibitory potencies. The R-isomer displays an EC50 of 3.44 μM, whereas the S-isomer shows an EC50 of 4.35 μM, representing a 1.26-fold potency difference favoring the R-enantiomer [1]. This stereochemical dependence indicates that N-WASP inhibition is not equivalent across enantiomers and that the racemic mixture's observed activity reflects the composite of two distinct potencies. The R-enantiomer (also designated Clathrin-IN-4, CAS 762242-59-1) additionally exhibits enhanced clathrin-mediated endocytosis inhibition (IC50 = 2.1 μM) and dynamin I inhibition (IC50 = 9.1 μM) compared to the racemate [2].

stereochemistry enantiomer structure-activity relationship N-WASP inhibition

Wiskostatin Analogues Exhibit Enhanced Dynamin and Endocytosis Inhibition: SAR Evidence for Carbazole Scaffold Off-Target Liability

Structure-activity relationship studies of wiskostatin analogues reveal that modifications to the carbazole scaffold can yield compounds with substantially enhanced dynamin I GTPase inhibitory activity. Compound 35 (1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol) and compound 43 (1-(9H-carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol) exhibit dynamin I IC50 values of 1.0 ± 0.2 μM, representing a >20-fold increase in potency compared to wiskostatin racemate (IC50 = 20.7 μM) [1]. Furthermore, analogues 35 and 43 are among the most potent inhibitors of clathrin-mediated endocytosis reported to date, with IC50 values of 2.3 ± 3.3 μM and 2.1 ± 1.7 μM, respectively [1]. This SAR analysis demonstrates that the carbazole core of wiskostatin is intrinsically liable to dynamin inhibition, and that structural modifications can amplify off-target activity rather than improve N-WASP selectivity.

structure-activity relationship carbazole scaffold dynamin inhibition chemical probe optimization

Recommended Research Applications for Wiskostatin (CAS 253449-04-6) Based on Quantified Differentiation Evidence


Direct Interrogation of N-WASP Function in Actin Polymerization Pathways

Wiskostatin is indicated for experiments requiring direct inhibition of N-WASP at the level of its conformational activation, as distinguished from upstream Cdc42 inhibition (ML141) or downstream Arp2/3 complex inhibition (CK-666) [1]. This scenario applies to studies examining N-WASP-specific signaling outputs, podosome dynamics, or N-WASP-Arp2/3 axis regulation where pathway node specificity is essential. Use at concentrations of 5-20 μM (anchored to N-WASP IC50 ~10 μM) [2].

Studies Requiring Simultaneous N-WASP and Endocytosis Inhibition as a Dual-Mechanism Tool

Wiskostatin is uniquely suited for experimental designs where concurrent perturbation of N-WASP-mediated actin dynamics and dynamin/clathrin-dependent endocytosis is desirable [1]. Its dual activity profile (N-WASP IC50 ~10 μM; clathrin-mediated endocytosis IC50 6.9 μM; dynamin I IC50 20.7 μM) enables single-compound interrogation of cytoskeletal and membrane trafficking crosstalk, provided that appropriate orthogonal controls are employed to deconvolute individual pathway contributions [1].

Comparative Pathway Mapping Alongside CK-666 and ML141

Wiskostatin is a critical component of three-compound comparative panels designed to dissect the actin polymerization cascade at distinct hierarchical nodes [1]. In combination with CK-666 (Arp2/3 inhibition) and ML141 (Cdc42 inhibition), wiskostatin enables systematic mapping of signal flow from GTPase activation (Cdc42) through nucleation-promoting factor (N-WASP) to actin nucleation (Arp2/3). This three-inhibitor panel is validated in murine bone marrow-derived dendritic cell models across overlapping concentration ranges (0-40 μM for wiskostatin and CK-666; 0-4 μM for ML141) [1].

Enantiomer-Specific N-WASP Studies Requiring Enhanced Potency

For experiments demanding maximal N-WASP inhibitory potency or investigating stereoselective binding interactions, procurement of the R-enantiomer (Clathrin-IN-4, CAS 762242-59-1) is indicated over the racemic mixture [1]. The R-enantiomer provides 1.26-fold higher N-WASP inhibition potency (EC50 3.44 μM vs. 4.35 μM for S-enantiomer) and 3.3-fold enhanced clathrin-mediated endocytosis inhibition (IC50 2.1 μM vs. 6.9 μM for racemate), offering a chemically defined, single-isomer alternative [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wiskostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.